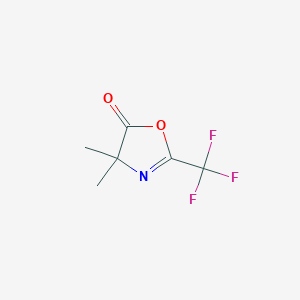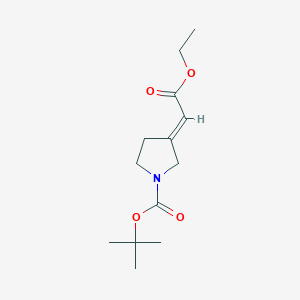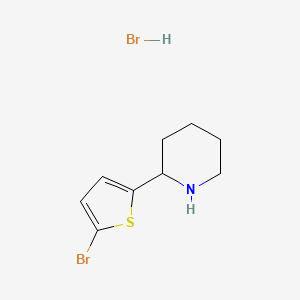
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide typically involves the bromination of thiophene followed by coupling with piperidine. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . This compound can be synthesized through the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The brominated thiophene is then subjected to a coupling reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The resulting product is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LAH, NaBH4.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: De-brominated thiophene, reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets . Additionally, the piperidine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design and development .
Propiedades
Número CAS |
915402-14-1 |
|---|---|
Fórmula molecular |
C9H13Br2NS |
Peso molecular |
327.08 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)piperidine;hydrobromide |
InChI |
InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |
Clave InChI |
REZWOBZALVJCOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC=C(S2)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


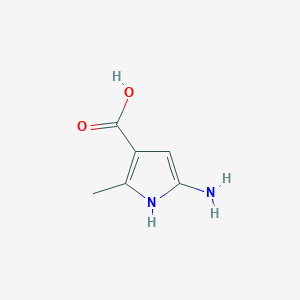
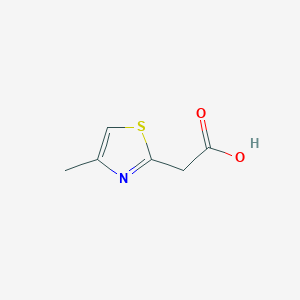
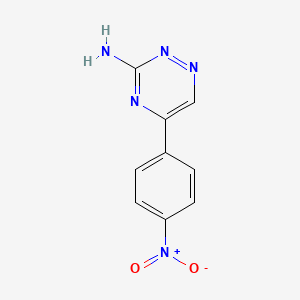
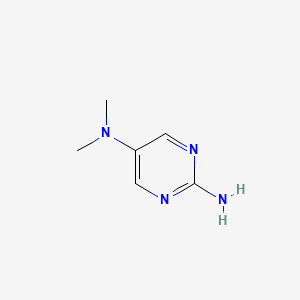

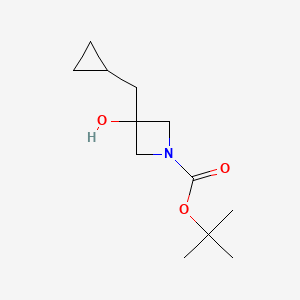

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

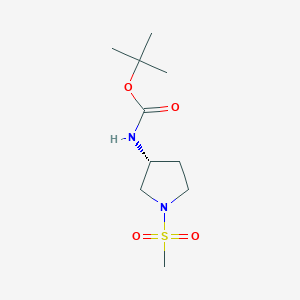
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
